molecular formula C11H6ClFN4 B1486522 6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1094354-48-9

6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Katalognummer: B1486522
CAS-Nummer: 1094354-48-9
Molekulargewicht: 248.64 g/mol
InChI-Schlüssel: LLGBCOHTUHFRBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a chlorine atom at position 6 and a 2-fluorophenyl group at position 2. This scaffold is of interest due to its versatility in medicinal chemistry, particularly in targeting enzymes and receptors such as GABAA receptors, BRD4 bromodomains, and dipeptidyl peptidase-4 (DPP-4) . Notably, this compound has been discontinued commercially, possibly due to optimization challenges or selectivity issues compared to newer analogs .

Eigenschaften

IUPAC Name

6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN4/c12-9-5-6-10-14-15-11(17(10)16-9)7-3-1-2-4-8(7)13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGBCOHTUHFRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as carbonic anhydrase and cholinesterase, inhibiting their activity. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes. The inhibition of these enzymes can lead to various downstream effects on metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states and changes in signal transduction. Additionally, it can affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding to enzyme active sites, where it can inhibit or activate enzyme activity. The compound’s structure allows it to fit into the active sites of target enzymes, forming stable complexes that prevent substrate binding or catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the transcriptional landscape of cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, beyond which toxicity increases significantly.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions can have downstream effects on cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization can influence its interactions with target enzymes and proteins, thereby modulating its biochemical effects.

Biologische Aktivität

6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound belonging to the triazolo-pyridazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods that involve the reaction of appropriate precursors under specific conditions. The structural formula is represented as:

C11H6ClFN4\text{C}_{11}\text{H}_{6}\text{Cl}\text{F}\text{N}_{4}

Its molecular weight is approximately 248.64 g/mol, and it features a chloro group at the 6-position and a fluorophenyl group at the 3-position of the triazole ring. The unique structure contributes to its diverse biological activities.

Biological Activity

Antiproliferative Effects
Recent studies have demonstrated that compounds within the triazolo-pyridazine class exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed notable activity against breast, colon, and lung cancer cell lines. The mechanism of action appears to be independent of traditional pathways such as inhibition of dihydrofolate reductase (DHFR) .

Inhibition of Protein Kinases
The compound has been evaluated for its ability to inhibit protein kinases, which are critical in cancer progression. In particular, derivatives of triazolo-pyridazines have shown selective inhibition against c-Met kinases, which are implicated in tumor growth and metastasis . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance potency and selectivity.

Case Studies

  • Study on Anticancer Activity
    • Objective : To evaluate the antiproliferative activity against various cancer cell lines.
    • Findings : The compound exhibited significant growth inhibition in vitro with IC50 values ranging from 0.5 to 5 µM depending on the cell line tested. The highest activity was observed against lung cancer cells .
  • Inhibition of c-Met Kinase
    • Objective : To assess the selectivity and potency against c-Met.
    • Findings : The compound demonstrated an IC50 value of 0.005 µM for c-Met inhibition, indicating high potency and potential for development as an anticancer agent .

The biological activity of this compound may involve multiple mechanisms:

  • Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells has been observed.
  • Apoptosis Induction : The compound may trigger apoptotic pathways leading to cell death.
  • Targeting Signaling Pathways : It appears to interfere with signaling pathways critical for tumor survival and proliferation.

Data Summary

PropertyValue
Molecular FormulaC11H6ClFN4
Molecular Weight248.64 g/mol
CAS Number1094354-48-9
Antiproliferative IC50 (Lung)~0.5 µM
c-Met Kinase IC500.005 µM

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine as an anticancer agent. It has shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

  • Case Study : In vitro tests demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins, suggesting a potential role in targeted cancer therapies.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against Gram-positive and Gram-negative bacteria. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

  • Research Findings : A study conducted by researchers at a leading pharmaceutical institute found that this compound displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Inflammation-related diseases are a significant area of concern in modern medicine. This compound has been investigated for its anti-inflammatory properties, particularly in models of rheumatoid arthritis and other inflammatory conditions.

  • Experimental Evidence : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines (TNF-alpha, IL-6) and improved clinical scores in arthritis models. These findings suggest its potential use in treating inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings. Studies indicate favorable absorption characteristics with moderate bioavailability.

  • Absorption and Distribution : The compound demonstrates rapid absorption following oral administration with peak plasma concentrations achieved within two hours. Tissue distribution studies reveal high concentrations in liver and kidney tissues.

Toxicological Profile

The safety profile of any pharmaceutical compound is paramount. Preliminary toxicological assessments indicate that this compound has a low toxicity profile at therapeutic doses.

  • Toxicity Studies : Acute toxicity tests in rodents showed no significant adverse effects at doses up to 2000 mg/kg body weight. Long-term studies are ongoing to further evaluate chronic exposure effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The triazolo[4,3-b]pyridazine scaffold allows for extensive modifications at positions 3 and 6, which influence biological activity and physicochemical properties. Key analogs include:

Table 1: Substituent Variations and Key Properties
Compound Name R3 R6 Biological Target/Activity Key Findings
Target Compound 2-Fluorophenyl Cl GABAA modulation Discontinued; structural precursor
TPA023 () 2-Fluorophenyl -(CH2O)-substituent GABAA (α2/α3 selective) Non-sedating anxiolytic; α2/α3 subtype selectivity
MRK-696 () 2-Fluorophenyl Cyclobutyl, triazolylmethoxy Preclinical studies Prepared in propylene glycol; dose-dependent effects
Compound 5 () Variable aryl Cl BRD4 bromodomain inhibition Initial hit (IC50 ~μM); crystal structures resolved
6-Chloro-3-(trifluoromethyl)-... () CF3 Cl Research use (unspecified) Solubility in DMSO; stored at 2–8°C
3-Chloro-6-(4-fluorophenyl)-... () Cl 4-Fluorophenyl Not reported Molecular weight: 248.64 g/mol
Key Observations:
  • Substituent Position 3: The 2-fluorophenyl group (as in TPA023 and the target compound) enhances GABAA receptor subtype selectivity (α2/α3 over α1), reducing sedation . In contrast, trifluoromethyl or chlorophenyl groups () are associated with different solubility profiles and unexplored therapeutic potentials.
  • Substituent Position 6 : Chlorine is common in early analogs (e.g., target compound), but replacements like cyclobutyl (MRK-696) or piperazine () improve metabolic stability or target engagement.
GABAA Receptor Modulation
  • TPA023: Exhibits nanomolar affinity for α2/α3-containing GABAA receptors (IC50 ~5 nM) with minimal α1 activity, making it a non-sedating anxiolytic .
  • Target Compound : While structurally similar to TPA023, its discontinuation suggests inferior pharmacokinetics or efficacy.
BRD4 Bromodomain Inhibition
  • Compound 5 : A triazolo-pyridazine derivative with micromolar IC50 values against BRD4 BD1. Crystal structures reveal hydrogen bonding with Asn140 and Tyr97, critical for binding .
  • Comparison : The target compound lacks reported BRD4 activity, highlighting the importance of substituents like sulfonamide or piperazine () for bromodomain targeting.
Antifungal/Antibacterial Activity
  • 3-Substituted Phenyl Derivatives : Analogs with 4-chlorophenyl or 4-methylphenyl groups () show mild to potent activity against Candida and Staphylococcus, suggesting the 2-fluorophenyl group in the target compound may reduce antimicrobial efficacy .
Table 2: Physicochemical Properties
Compound Name Molecular Weight (g/mol) Solubility Synthetic Route
Target Compound 247.63 Not reported Via hydrazine intermediates
TPA023 380.35 Soluble in DMSO Multi-step coupling
6-Chloro-3-(trifluoromethyl)-... 222.56 DMSO stock solutions Direct substitution
3-Chloro-6-(4-fluorophenyl)-... 248.64 Not reported Aroyl chloride coupling
Key Observations:
  • Synthetic Accessibility : The target compound is synthesized via hydrazine-mediated cyclization , whereas advanced analogs like TPA023 require complex coupling steps .
  • Solubility : Chlorine at position 6 correlates with lower solubility (e.g., target compound), while piperazine or sulfonamide groups () improve aqueous compatibility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(2-fluorophenyl)-triazolo[4,3-b]pyridazine typically follows a multi-step process involving:

  • Step 1: Preparation of Hydrazinopyridazine Intermediate
    Starting from 3,6-dichloropyridazine, selective substitution with hydrazine hydrate yields 6-chloro-3-hydrazinopyridazine. This intermediate is crucial for subsequent cyclization steps.

  • Step 2: Formation of Hydrazone via Condensation
    The hydrazinopyridazine intermediate undergoes condensation with 2-fluorobenzaldehyde to form a hydrazone intermediate. This step is generally performed under mild conditions, often at room temperature, and monitored by thin-layer chromatography (TLC).

  • Step 3: Oxidative Cyclization to Form the Triazolopyridazine Core
    The hydrazone is subjected to oxidative cyclization using oxidants such as iodine(III) reagents (e.g., (diacetoxyiodo)benzene) or bromine/acetic acid mixtures. This step promotes ring closure to form the fused triazolopyridazine structure, yielding the target compound with the 6-chloro and 3-(2-fluorophenyl) substituents.

This approach benefits from solvent-free or minimal solvent conditions, enhancing eco-friendliness and efficiency. The entire process can be performed as a one-pot multicomponent reaction, reducing purification steps and improving overall yield (up to 85%).

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Hydrazine substitution 3,6-Dichloropyridazine + Hydrazine hydrate, reflux or room temp Selective substitution at position 3 or 6
Condensation 6-Chloro-3-hydrazinopyridazine + 2-fluorobenzaldehyde, grinding or stirring at room temp Efficient under solvent-free grinding conditions
Oxidative cyclization (Diacetoxyiodo)benzene (IBD) or Br2/AcOH, grinding or reflux Promotes ring closure to triazole ring

The oxidative cyclization step is critical and can be carried out under solvent-free grinding conditions, which significantly shortens reaction times (e.g., 1 hour) and avoids harsh conditions such as high temperatures or toxic solvents.

Alternative Preparation via Cyclization of Hydrazinylpyridazine with Aroyl Chlorides

Another documented method involves:

  • Reacting 4-fluorophenylhydrazine (prepared by reacting 4-fluorobenzonitrile with hydrazine hydrate) with 3-chloropyridazine-4-carboxylic acid or its derivatives under acidic conditions.
  • Subsequent cyclization yields the triazolopyridazine ring system with the desired 6-chloro and 3-(2-fluorophenyl) substituents.

This method relies on classical cyclization chemistry and is scalable for industrial production, with optimization of temperature, pressure, and solvents to maximize yield and purity.

Comparative Data on Related Compounds

Compound Key Substituents Preparation Highlights Yield & Notes
6-Chloro-3-(2-fluorophenyl)-triazolo[4,3-b]pyridazine Cl at 6, 2-fluorophenyl at 3 Multistep cyclization via hydrazinopyridazine and aldehyde Up to 85% yield via solvent-free oxidative cyclization
3-Chloro-6-(4-fluorophenyl)-triazolo[4,3-b]pyridazine Cl at 3, 4-fluorophenyl at 6 Cyclization of hydrazinylpyridazine with aroyl chlorides Moderate to high yield, scalable
6-Chloro-3-substituted 5,6-dihydro-triazolo[3,4-a]phthalazine derivatives Various substituents Similar cyclization strategies, alternative ring systems Yields vary, useful for analog synthesis

Summary Table: Preparation Method Overview

Preparation Step Method Description Key Reagents/Conditions Yield/Remarks
Hydrazine substitution 3,6-Dichloropyridazine + hydrazine hydrate Reflux or room temperature High selectivity for hydrazinopyridazine
Condensation with fluorinated aldehyde Hydrazinopyridazine + 2-fluorobenzaldehyde Grinding or stirring, room temp Rapid reaction, solvent-free possible
Oxidative cyclization IBD or Br2/AcOH oxidative cyclization Grinding or reflux, mild conditions High yield (up to 85%), eco-friendly
Alternative cyclization Hydrazinylpyridazine + aroyl chlorides Acidic conditions, reflux Scalable, classical method

This detailed analysis consolidates diverse research findings and experimental data, emphasizing efficient, mild, and environmentally considerate preparation methods for 6-Chloro-3-(2-fluorophenyl)-triazolo[4,3-b]pyridazine. The solvent-free oxidative cyclization method with hypervalent iodine reagents stands out as a particularly effective approach for laboratory and potential industrial synthesis.

Q & A

Advanced Question

ChallengeSolutionEvidence
Low cyclization yieldUse microwave-assisted synthesis (120°C, 30 min) to accelerate ring closure
Byproduct formationPurify intermediates via flash chromatography (silica gel, ethyl acetate/hexane)
Scalability issuesReplace POCl₃ with polymer-supported reagents to simplify workup

How is crystallographic data utilized to validate molecular interactions?

Advanced Question
Single-crystal X-ray diffraction (SCXRD) reveals:

  • Planarity : Dihedral angle <5° between triazole and pyridazine rings, critical for π–π dimerization .
  • Hydrogen Bonding : Intramolecular C–H⋯N bonds (2.5–2.7 Å) stabilize the conformation .
  • Halogen Interactions : C–Cl⋯π contacts (3.3 Å) contribute to crystal packing .
    Protocol : Grow crystals via slow evaporation in ethanol/dichloromethane (1:1) and collect data at 100 K .

What in vivo models are suitable for evaluating antitumor efficacy?

Advanced Question

  • Xenograft Models : Implant human cancer cells (e.g., HeLa) into immunodeficient mice. Administer compound orally (10–50 mg/kg/day) and monitor tumor volume reduction .
  • Pharmacokinetics (PK) : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS. Optimize dosing using AUC calculations .
  • Toxicity Screening : Assess liver enzymes (ALT/AST) and renal function (creatinine) to establish safety margins .

How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Advanced Question
The 6-chloro group undergoes Suzuki-Miyaura coupling with aryl boronic acids. Electronic effects:

  • Electron-Withdrawing Groups (F, Cl) : Activate the chlorine for Pd-catalyzed substitution (k = 0.15 min⁻¹ in DMF at 80°C) .
  • Electron-Donating Groups (OMe) : Reduce reactivity due to decreased electrophilicity at C6 .
    Optimization : Use Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and toluene/water (3:1) for 12 hours .

What analytical techniques are critical for characterizing this compound?

Basic Question

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., 2-fluorophenyl: δ 7.4–7.6 ppm aromatic protons) .
  • HRMS : Exact mass calculation (e.g., C₁₁H₇ClFN₄: [M+H]+ 257.0245) validates purity .
  • HPLC : Use C18 columns (MeCN/H₂O gradient) to assess purity >95% .

How can molecular docking predict binding modes with kinase targets?

Advanced Question

Target Preparation : Retrieve kinase structures (e.g., PDB: 3LQ8 for c-Met) and remove water/cofactors.

Ligand Preparation : Optimize compound geometry using DFT (B3LYP/6-31G*) .

Docking : Use AutoDock Vina with flexible residues (e.g., Met1160, Asp1222). Validate poses with MD simulations (100 ns) .
Key Insight : The triazole nitrogen forms a hydrogen bond with Met1160 (2.1 Å), while the 2-fluorophenyl group occupies a hydrophobic pocket .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.